REACTION_CXSMILES
|
[N:1]1[C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=O)[NH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=2[N:1]=[CH:2][N:3]=1
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Name
|
|
Quantity
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17.8 g
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Type
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reactant
|
Smiles
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N1=CNC(C2=C1N=CC=C2)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
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Excess POCl3 was removed under vacuum
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Type
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ADDITION
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Details
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CH2Cl2, ice, and water were added
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Type
|
DISSOLUTION
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Details
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A black solid dissolved slowly
|
Type
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CUSTOM
|
Details
|
The organic layer was then separated
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Type
|
WASH
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Details
|
washed with aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene/hexane
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)N=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |